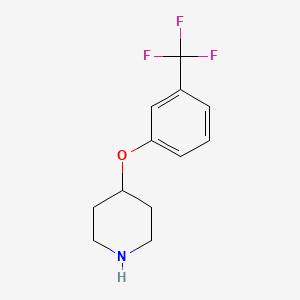

4-(3-(Trifluoromethyl)phenoxy)piperidine

Description

Structural Classification and Nomenclature within Organic Chemistry

From a structural standpoint, 4-(3-(Trifluoromethyl)phenoxy)piperidine can be classified into several key organic chemistry families. It is fundamentally a heterocyclic compound , containing a piperidine (B6355638) ring, which is a saturated six-membered heterocycle with one nitrogen atom. Furthermore, it is an ether , characterized by the oxygen atom linking the piperidine and the phenyl rings (R-O-R' linkage). The presence of a trifluoromethyl group on the aromatic ring also places it in the category of organofluorine compounds .

The systematic nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-[3-(Trifluoromethyl)phenoxy]piperidine . This name is derived by identifying the piperidine ring as the parent structure. The substituent at the 4-position is a phenoxy group, which itself is substituted at the 3-position with a trifluoromethyl group.

| Property | Value |

| Molecular Formula | C₁₂H₁₄F₃NO |

| Molecular Weight | 245.24 g/mol |

| CAS Number | 337912-66-0 |

Historical Context of Piperidine and Fluorinated Ethers in Chemical Research

The piperidine nucleus has a rich history in chemistry, dating back to its discovery in 1850 by the Scottish chemist Thomas Anderson, who isolated it from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This discovery opened the door to the vast field of alkaloid chemistry, as the piperidine scaffold is a recurring structural motif in numerous natural products with diverse biological activities. wikipedia.org For over a century, the synthesis and derivatization of piperidine-containing compounds have been a cornerstone of medicinal chemistry research, leading to the development of a wide array of therapeutic agents. encyclopedia.pubarizona.edu

The introduction of fluorinated ethers into the scientific landscape, particularly in the realm of medicine, is a more recent development. The mid-20th century saw the pioneering exploration of fluorinated compounds as potential anesthetics, driven by the need for safer and more effective agents than the flammable and often toxic ethers used at the time. numberanalytics.com The first fluorinated anesthetic, halothane, was introduced in the 1950s, followed by a series of fluorinated ethers like enflurane, isoflurane, and sevoflurane, which offered improved safety profiles and anesthetic properties. psu.edunih.gov This historical trajectory established the value of incorporating fluorine into ether structures to modulate their physicochemical and biological properties.

Significance of the Trifluoromethylphenoxy Moiety in Medicinal Chemistry and Agrochemicals

The trifluoromethylphenoxy moiety is a privileged structural unit in both medicinal chemistry and agrochemical design. The trifluoromethyl (-CF₃) group, in particular, is a highly valued substituent due to its unique electronic and steric properties. Its strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups, thereby affecting molecular interactions with biological targets. mdpi.com

In medicinal chemistry , the incorporation of a trifluoromethyl group often leads to enhanced metabolic stability, increased lipophilicity (which can improve cell membrane permeability), and improved binding affinity to target proteins. mdpi.comnih.gov These attributes are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of the trifluoromethyl group can also serve as a bioisostere for other groups, allowing for the fine-tuning of a molecule's properties.

In the agrochemical industry , the trifluoromethylphenoxy group is a common feature in many herbicides and insecticides. nih.gov Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the efficacy and stability of these compounds. For instance, it can increase the potency of herbicides by improving their uptake and translocation within the target plant, or enhance the insecticidal activity by increasing the compound's ability to penetrate the insect's cuticle. nih.govresearchoutreach.org

Overview of Research Trajectories for Related Chemical Scaffolds

The chemical scaffold of this compound serves as a junction for several active areas of chemical research.

Phenoxypiperidine derivatives are a well-established class of compounds with a broad range of biological activities. Structure-activity relationship (SAR) studies on these analogs have been extensively pursued to develop agents targeting various receptors and enzymes in the central nervous system and other biological systems. nih.gov Research in this area continues to focus on synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of trifluoromethyl-containing heterocycles is another major research trajectory. rsc.orgtandfonline.com The development of new and efficient methods for introducing the trifluoromethyl group into heterocyclic systems is a significant focus of synthetic organic chemistry. These efforts are driven by the consistent demand for novel fluorinated building blocks for the construction of new pharmaceuticals and agrochemicals. rsc.orgresearchgate.netdntb.gov.ua Advances in this area often involve the use of novel trifluoromethylating reagents and catalytic systems.

The convergence of these research streams suggests that compounds like this compound and its analogs will continue to be of interest as scaffolds for the discovery of new bioactive molecules with potential applications in various fields of chemical and biological science.

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10,16H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJVBLFZMKBFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514671 | |

| Record name | 4-[3-(Trifluoromethyl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337912-66-0 | |

| Record name | 4-[3-(Trifluoromethyl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Trifluoromethyl Phenoxy Piperidine and Analogous Compounds

Retrosynthetic Analysis of the Piperidine (B6355638) Core and Aryl Ether Linkage

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.orgias.ac.in It involves breaking down a target molecule into simpler, commercially available precursor structures. wikipedia.org For 4-(3-(trifluoromethyl)phenoxy)piperidine, the analysis identifies two primary bond disconnections: the C-O bond of the aryl ether and the C-N bonds within the piperidine ring.

This leads to two main synthetic strategies:

Aryl Ether Formation First: This approach involves synthesizing the piperidine ring with a pre-existing 4-phenoxy group.

Piperidine Core First: This strategy focuses on first constructing a 4-functionalized piperidine, such as 4-hydroxypiperidine (B117109), followed by the formation of the aryl ether linkage. amazonaws.com

The disconnection of the aryl ether C–O bond suggests precursors like 4-hydroxypiperidine and an activated aryl compound, such as 3-(trifluoromethyl)fluorobenzene. The piperidine ring itself can be disconnected to reveal acyclic precursors, pointing towards various ring-forming strategies. ias.ac.inamazonaws.com

Carbon-Nitrogen Bond Formation Strategies for Piperidine Ring Construction

The piperidine scaffold is a common motif in many biologically active compounds, and numerous methods for its synthesis have been developed. nih.gov These strategies often involve the formation of one or two carbon-nitrogen bonds to close the ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful method for constructing the piperidine ring from a linear precursor containing both a nitrogen source and an electrophilic center. nih.gov A common approach is the cyclization of amino alcohols. For instance, 5-amino-1-pentanol (B144490) can be cyclized to form piperidine. rsc.org This transformation can be catalyzed by ruthenium complexes, which facilitate a "hydrogen shuttling" mechanism involving the oxidation of the alcohol to an aldehyde, intramolecular imine formation, and subsequent reduction. rsc.org The selectivity between the formation of a cyclic amine (piperidine) and a cyclic amide (piperidone) can often be controlled by the reaction conditions, such as the addition of water or a hydrogen acceptor. rsc.org

Another intramolecular strategy involves the cyclization of alkene-bearing amides, which can proceed via hydride transfer to form piperidines with tertiary amino groups. nih.gov

Metal-Catalyzed Ring Closure Reactions

Transition metal catalysis offers efficient routes to piperidine rings. nih.govorganic-chemistry.org Ring-closing metathesis (RCM), often employing ruthenium-based catalysts like the Grubbs catalyst, is a prominent method for synthesizing tetrahydropyridines from dialkenyl amines, which can then be reduced to piperidines. semanticscholar.orgwhiterose.ac.uk

Palladium-catalyzed reactions have also been utilized. For example, a Wacker-type aerobic oxidative cyclization of alkenes bearing an amino group can form various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Additionally, palladium-catalyzed intramolecular allylic amination provides another pathway to functionalized piperidines. whiterose.ac.uk

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for C-N bond formation and is applicable to piperidine synthesis. harvard.edu One of the most common industrial and laboratory-scale syntheses of 4-piperidones involves the Dieckmann condensation of a diester formed from the addition of a primary amine to two equivalents of an alkyl acrylate, followed by hydrolysis and decarboxylation. dtic.mil The resulting N-substituted-4-piperidone is a key intermediate that can be further modified.

For instance, the reductive amination of N-Boc-4-piperidone with anilines using reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) is a well-established method for producing 4-anilino-piperidine derivatives. dtic.milgoogle.com This reaction proceeds through the in-situ formation of an iminium ion, which is then reduced by the hydride reagent. harvard.edu

| Reducing Agent | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones, Primary/Secondary Amines | Mild, selective for iminium ions over carbonyls, broad functional group tolerance. | harvard.edudtic.mil |

| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones, Primary/Secondary Amines | Effective at controlled pH, selective for iminium ions. | harvard.edudtic.mil |

| Catalytic Hydrogenation (e.g., H2/Pd) | Imines, Pyridines | Can reduce pyridinium (B92312) salts to piperidines, often high yielding. | google.com |

Carbon-Oxygen Bond Formation Strategies for Phenoxy Ether Synthesis

The formation of the aryl ether linkage is the final key step in many synthetic routes to this compound. This typically involves the reaction of a piperidine-containing nucleophile with an activated aromatic electrophile.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-O bond in aryl ethers. nih.gov In this reaction, a nucleophile (in this case, the alkoxide derived from 4-hydroxypiperidine) displaces a leaving group (such as a halide) on an aromatic ring that is activated by electron-withdrawing groups. nih.govbeilstein-journals.org The trifluoromethyl group at the meta-position of the phenoxy ring provides such activation.

The Ullmann condensation is a classic copper-catalyzed SNAr reaction for forming aryl ethers from an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. mdpi.com

The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, providing a palladium-catalyzed alternative to the Ullmann reaction. wikipedia.orgyoutube.com These reactions typically use a palladium catalyst in combination with a specialized phosphine (B1218219) ligand and a base to couple an alcohol with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its broad substrate scope and functional group tolerance. While primarily used for C-N coupling, its principles are directly applicable to C-O coupling for synthesizing aryl ethers. wikipedia.orgyoutube.com

A common synthetic route involves reacting N-Boc-4-hydroxypiperidine with 3-(trifluoromethyl)phenol (B45071) under Mitsunobu reaction conditions or with an activated aryl halide like 1-fluoro-3-(trifluoromethyl)benzene in the presence of a strong base like sodium hydride. The Boc protecting group is then removed under acidic conditions to yield the final product.

| Reaction Type | Catalyst/Promoter | Typical Base | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | CuI, CuO, or Cu powder | K2CO3, Cs2CO3 | DMF, NMP, Nitrobenzene | Classic method, often requires high temperatures. | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig C-O Coupling | Pd(dba)2, Pd(OAc)2 with phosphine ligands (e.g., BINAP, Xantphos) | NaOt-Bu, K3PO4 | Toluene, Dioxane | Milder conditions, broad scope, high tolerance for functional groups. | wikipedia.orgyoutube.com |

| Base-Mediated SNAr (Ligand-free) | None (substrate activation is key) | NaH, K2CO3 | DMF, DMSO | Requires highly activated aryl halide (e.g., fluoro- or nitro-substituted). | beilstein-journals.org |

Copper-Catalyzed Cross-Coupling Methods

The formation of the aryl ether bond between the piperidine ring and the trifluoromethyl-substituted phenyl group is a critical step in the synthesis of this compound. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are a well-established method for this transformation. These reactions typically involve the coupling of an alcohol with an aryl halide.

In a typical synthesis, a protected 4-hydroxypiperidine is coupled with 3-bromobenzotrifluoride (B45179) in the presence of a copper catalyst. The reaction is generally promoted by a base and conducted at elevated temperatures. The choice of ligand, solvent, and base can significantly influence the reaction's efficiency. The McLoughlin-Thrower reaction, an early example of copper-mediated coupling, utilized iodoaromatic compounds and copper for similar transformations. wikipedia.org Modern protocols have expanded the scope and improved the mildness of these conditions.

| Catalyst System | Reactants | Conditions | Typical Yield |

| CuI / Ligand | 4-Hydroxypiperidine derivative + Aryl Halide | Base (e.g., K₂CO₃, Cs₂CO₃), High-temperature solvent (e.g., DMF, Dioxane) | Moderate to High |

| Copper Powder | 4-Hydroxypiperidine derivative + Iodoaromatic compound | High temperature, Polar solvent | Variable |

While palladium-catalyzed Buchwald-Hartwig amination is renowned for C-N bond formation, related C-O coupling methodologies also exist and represent an alternative to copper-catalyzed methods. wikipedia.orgresearchgate.net However, the Ullmann-type reaction remains a prevalent and cost-effective strategy for constructing the aryloxypiperidine linkage.

Introduction of the Trifluoromethyl Group via Specific Fluorination Techniques

The trifluoromethyl (-CF₃) group is a key pharmacophore in many biologically active molecules due to its unique electronic properties and metabolic stability. wikipedia.orgmdpi.com Its introduction onto the aromatic ring is a fundamental aspect of synthesizing the precursor, 3-(trifluoromethyl)phenol. The synthesis of trifluoromethyl arenes can be achieved through various methods, often involving the conversion of carboxylic acids or the reaction of aryl halides with trifluoromethylating agents. wikipedia.orgorganic-chemistry.org

Transition-metal-catalyzed cross-coupling reactions are particularly effective for forming C(sp²)–CF₃ bonds. mdpi.com For instance, aryl iodides or boronic acids can be coupled with a trifluoromethyl source using copper or palladium catalysts. wikipedia.orgorganic-chemistry.org

Trifluoromethylation Reagents and Reaction Conditions

A diverse array of reagents has been developed for the introduction of the trifluoromethyl group. These reagents can be classified based on whether they deliver a nucleophilic, electrophilic, or radical CF₃ species. nih.govchinesechemsoc.org The choice of reagent depends on the substrate and the desired reaction pathway.

Electrophilic Trifluoromethylating Reagents: These reagents are particularly useful for the trifluoromethylation of nucleophiles. nih.gov

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that are effective for trifluoromethylating a wide range of substrates. nih.govrsc.org

Togni Reagents: Hypervalent iodine compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, are shelf-stable and widely used for the electrophilic trifluoromethylation of various nucleophiles, including phenols and β-ketoesters. chinesechemsoc.org

Yagupolskii Reagents: Diaryl(trifluoromethyl)sulfonium salts were among the first effective electrophilic trifluoromethylating agents developed. nih.gov

Nucleophilic Trifluoromethylating Reagents:

Ruppert-Prakash Reagent (TMSCF₃): Trifluoromethyltrimethylsilane is a widely used source of the nucleophilic "CF₃⁻" anion, typically activated by a fluoride (B91410) source. It is used to trifluoromethylate carbonyl compounds like aldehydes and esters. wikipedia.orgchinesechemsoc.org

Fluoroform (CF₃H): In the presence of a strong base, fluoroform can act as a CF₃⁻ source for reactions with aldehydes. wikipedia.org

Radical Trifluoromethylating Reagents:

Langlois' Reagent (NaSO₂CF₃): Sodium trifluoromethanesulfinate is a common precursor for generating the trifluoromethyl radical (•CF₃) under oxidative conditions. wikipedia.orgchinesechemsoc.org

Trifluoroiodomethane (CF₃I): This reagent can generate •CF₃ radicals, especially in the presence of a radical initiator like triethylborane (B153662) or under photochemical conditions. wikipedia.org

| Reagent Class | Example Reagent | Typical Substrates | Activating Conditions |

| Electrophilic | Togni Reagent II | Phenols, β-ketoesters, Alkenes | Copper or other metal catalyst |

| Electrophilic | Umemoto Reagent | Arenes, Alkenes, Ketoesters | Often requires no catalyst |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, Esters, Ketones | Fluoride source (e.g., TBAF) |

| Radical | Langlois' Reagent (NaSO₂CF₃) | Alkenes, Heteroarenes | Oxidant (e.g., t-BuOOH) |

| Radical | Trifluoroiodomethane (CF₃I) | Arenes, Alkenes | Photochemical or radical initiator |

Trifluoromethoxy Group Installation Methodologies

The trifluoromethoxy (-OCF₃) group is another important fluorine-containing moiety in medicinal chemistry, valued for its high lipophilicity and metabolic stability. chemrevlett.combeilstein-journals.org Although distinct from the trifluoromethyl group present in the target compound, the methodologies for its installation are relevant in the broader context of synthesizing fluorinated analogues.

Historically, the synthesis of aryl trifluoromethyl ethers involved harsh conditions, such as the reaction of phenols with carbon tetrachloride and hydrogen fluoride. nih.gov Modern methods offer milder and more functional-group-tolerant alternatives. These strategies can be broadly categorized into nucleophilic, electrophilic, and radical approaches. mdpi.comnih.gov

Nucleophilic Trifluoromethoxylation: These methods employ reagents that can deliver a trifluoromethoxide anion (⁻OCF₃). Reagents like tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) can displace leaving groups such as triflates. beilstein-journals.orgnih.gov Copper-mediated or catalyzed reactions of aryl halides with silver or cesium trifluoromethoxide (AgOCF₃ or CsOCF₃) are also common. mdpi.com

Electrophilic Trifluoromethoxylation: The development of electrophilic reagents has enabled the direct conversion of phenols into trifluoromethoxy-containing molecules. Hypervalent iodine(III) reagents, analogous to the Togni reagents used for trifluoromethylation, have been developed for this purpose. mdpi.com

Visible Light Photoredox Catalysis: Recent advances have utilized photoredox catalysis to generate trifluoromethoxyl radicals, enabling the synthesis of trifluoromethoxylated compounds under mild conditions. nih.gov

Stereoselective Synthesis and Chiral Resolution of Piperidine Derivatives

While this compound itself is achiral, many of its analogues possess stereocenters, making stereocontrol a crucial aspect of their synthesis. The piperidine ring is a common scaffold in pharmaceuticals, and its stereochemistry often dictates biological activity. nih.govutmb.edu

Stereoselective Synthesis: Methods for the diastereoselective synthesis of substituted piperidines are numerous. For example, the aza-Prins cyclization can be used to produce cis-4-hydroxypiperidines with high diastereoselectivity. rsc.org Such compounds can serve as key intermediates that are later converted to the final phenoxy derivatives.

Chiral Resolution: For racemic mixtures of piperidine derivatives, chiral resolution is a common strategy to isolate the individual enantiomers.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers with a chiral reagent or catalyst. For instance, N-Boc-protected 2-arylpiperidines can be resolved with high enantiomeric ratios using a chiral base system like n-BuLi/sparteine, where one enantiomer is selectively deprotonated and can be trapped with an electrophile. rsc.orgwhiterose.ac.uk Chiral hydroxamic acids have also been used for the kinetic resolution of disubstituted piperidines via enantioselective acylation. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers of piperidine derivatives. nih.gov

Protecting Group Strategies for Amine and Hydroxyl Functionalities

In the multi-step synthesis of complex molecules like piperidine derivatives, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions. wikipedia.orgslideshare.net The piperidine nitrogen and any hydroxyl groups on the piperidine precursor are common sites requiring protection.

Amine Protecting Groups: The secondary amine of the piperidine ring is nucleophilic and often requires protection during steps like C-O coupling.

Carbamates: These are the most common protecting groups for amines.

Boc (tert-Butyloxycarbonyl): Widely used due to its stability under many reaction conditions and its facile removal with strong acid (e.g., trifluoroacetic acid or HCl in dioxane). whiterose.ac.ukwikipedia.org

Cbz (Carbobenzyloxy): Stable to acidic and basic conditions but can be removed by hydrogenolysis, a mild reduction method. wikipedia.org

Fmoc (9-Fluorenylmethyloxycarbonyl): Primarily used in peptide synthesis, it is stable to acid but cleaved by bases like piperidine. wikipedia.org

Hydroxyl Protecting Groups: If the synthesis proceeds via a 4-hydroxypiperidine intermediate, the hydroxyl group may need protection.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are popular due to their ease of installation and removal with fluoride ion sources (e.g., TBAF) or acid. zmsilane.comlibretexts.org

Acetals: The tetrahydropyranyl (THP) group is a common acetal (B89532) used to protect alcohols. It is stable to basic and nucleophilic reagents but is removed under acidic conditions. zmsilane.comlibretexts.org

Ethers: The benzyl (B1604629) (Bn) ether is a robust protecting group that is cleaved by hydrogenolysis. libretexts.org

Parallel Synthesis and Library Generation for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound analogues, medicinal chemists often generate libraries of related compounds. acs.orgnih.gov Parallel synthesis is an efficient strategy to produce a large number of individual compounds simultaneously, allowing for systematic variation of different parts of the molecular scaffold. nih.govnih.gov

In the context of this scaffold, a library could be generated by coupling a diverse set of substituted phenols with a variety of piperidine building blocks. This can be achieved using automated solution-phase or solid-phase synthesis techniques. For example, a set of functionalized 4-hydroxypiperidines could be reacted with a collection of aryl halides in a multi-well plate format to rapidly generate a library of aryloxypiperidine derivatives. uniroma1.it

These libraries enable the systematic evaluation of how changes in the substitution pattern on both the aromatic ring and the piperidine core affect biological activity, helping to identify key structural features responsible for potency and selectivity. nih.govresearchgate.net

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the influence of heteroatoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. For 4-(3-(Trifluoromethyl)phenoxy)piperidine, the ¹H NMR spectrum would be expected to display a series of signals corresponding to the aromatic protons of the trifluoromethylphenoxy group and the aliphatic protons of the piperidine (B6355638) ring.

The protons on the piperidine ring would likely appear as complex multiplets in the upfield region of the spectrum. Specifically, the proton at the C4 position, being attached to the oxygen-linked carbon, would be expected at a downfield chemical shift compared to the other piperidine protons. The protons on carbons C2, C6, C3, and C5 would also exhibit distinct signals, with their multiplicities dictated by the number of adjacent protons. The N-H proton of the piperidine ring would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The aromatic protons on the 3-(trifluoromethyl)phenoxy moiety would reside in the downfield aromatic region of the spectrum. The substitution pattern would lead to a complex splitting pattern. For instance, the proton ortho to the trifluoromethyl group and the proton between the trifluoromethyl and phenoxy groups would show distinct chemical shifts and coupling patterns based on their electronic environment and proximity to neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m |

| O-CH (Piperidine C4-H) | 4.5 - 5.0 | m |

| N-CH₂ (Piperidine C2/C6-H) | 2.8 - 3.2 | m |

| CH₂ (Piperidine C3/C5-H) | 1.8 - 2.2 | m |

Note: These are predicted values and actual experimental data may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the piperidine ring would appear in the aliphatic region. The C4 carbon, being attached to the electronegative oxygen atom, would be the most downfield of the piperidine carbons. The C2 and C6 carbons, adjacent to the nitrogen atom, would also have a characteristic chemical shift, as would the C3 and C5 carbons.

The aromatic carbons of the phenoxy group would resonate in the downfield region. The carbon atom bearing the trifluoromethyl group would exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbon attached to the ether oxygen would also have a distinct downfield chemical shift. The remaining aromatic carbons would show signals at positions influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ether linkage.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aromatic C-O) | 155 - 160 |

| C-CF₃ (Aromatic) | 130 - 135 (q) |

| CF₃ | 120 - 125 (q) |

| Aromatic CH | 110 - 130 |

| O-CH (Piperidine C4) | 70 - 75 |

| N-CH₂ (Piperidine C2/C6) | 45 - 50 |

Note: These are predicted values and 'q' denotes a quartet. Actual experimental data may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal, typically referenced to an external standard like CFCl₃, would be characteristic of a trifluoromethyl group attached to an aromatic ring. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum would confirm the presence of a CF₃ group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound, HRMS would be used to confirm its molecular formula of C₁₂H₁₄F₃NO. The experimentally determined exact mass would be compared to the theoretically calculated mass for this formula, with a very low margin of error, thereby providing definitive proof of the compound's elemental composition.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

|---|

Note: The observed exact mass would be determined experimentally.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperidine ring. The C-H stretching vibrations of the aliphatic piperidine ring and the aromatic phenoxy group would appear in the region of 2850-3100 cm⁻¹.

The C-O-C ether linkage would likely show a strong, characteristic absorption band in the fingerprint region, typically around 1200-1250 cm⁻¹ for the aryl-alkyl ether stretching. The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong and would appear in the region of 1100-1300 cm⁻¹. Aromatic C=C stretching vibrations would be observed as a series of bands in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1250 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. While a specific Raman spectrum for this compound is not widely available in published literature, the expected spectrum can be inferred from the characteristic vibrations of its constituent functional groups: the piperidine ring, the trifluoromethyl group, and the substituted benzene (B151609) ring.

The Raman spectrum would be expected to show distinct peaks corresponding to:

Piperidine Ring Vibrations: The piperidine ring, a saturated heterocycle, exhibits characteristic C-H stretching, bending, and scissoring vibrations, as well as ring breathing modes. In the surface-enhanced Raman scattering (SERS) spectrum of piperidine on a silver electrode, various vibrational modes have been identified, which would be expected to be present, albeit with potential shifts due to substitution, in the spectrum of this compound. researchgate.net

Aromatic Ring Vibrations: The benzene ring will display characteristic C-C stretching vibrations, typically in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. The substitution pattern on the ring will influence the exact positions of these peaks.

Trifluoromethyl Group Vibrations: The C-F stretching and bending vibrations of the trifluoromethyl (-CF₃) group are also expected to produce characteristic signals in the Raman spectrum.

A hypothetical table of expected Raman shifts for the key functional groups is presented below, based on typical vibrational frequencies for these moieties.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Piperidine Ring | 2800-3000 | C-H Stretching |

| 1440-1470 | C-H Bending | |

| 800-1200 | Ring Breathing/Stretching | |

| Phenyl Ring | 3000-3100 | C-H Stretching |

| 1580-1610 | C-C Stretching | |

| 1000-1050 | Ring Breathing | |

| Trifluoromethyl Group | 1100-1350 | C-F Stretching (asymmetric and symmetric) |

| 600-800 | C-F Bending | |

| Ether Linkage | 1000-1300 | C-O-C Stretching |

Note: This table is illustrative and based on general spectroscopic data. Actual peak positions for this compound may vary.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Currently, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, crystallographic studies of related piperidine derivatives provide insight into the likely structural features. For instance, studies on other substituted piperidine compounds have confirmed the preference for a chair conformation of the piperidine ring. nih.govdoaj.org

Should a single crystal of this compound be grown and analyzed, the resulting data would allow for the creation of a detailed structural model. The expected key structural parameters that would be determined are summarized in the table below.

| Structural Parameter | Expected Information |

| Piperidine Ring Conformation | Confirmation of the chair conformation. |

| Substituent Orientation | Determination of whether the phenoxy group is in an axial or equatorial position. |

| Bond Lengths | Precise measurements of C-N, C-C, C-O, C-F, and C-H bond lengths. |

| Bond Angles | Accurate determination of angles within the piperidine and phenyl rings, and at the ether linkage. |

| Torsion Angles | Information about the rotation around the C-O bonds, defining the orientation of the phenyl ring relative to the piperidine ring. |

| Crystal Packing | Analysis of intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystal lattice. |

A 2008 study on a novel 1-benzhydryl piperazine (B1678402) derivative provided detailed crystallographic data, including unit cell dimensions and bond angles, showcasing the level of detail that can be obtained from such an analysis. researchgate.net Similarly, a 2021 study on alanyl-piperidine analogues detailed their crystal structures, highlighting how different substituents can influence the crystal packing. nih.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound, HPLC is essential for assessing its purity after synthesis and for isolating it from any unreacted starting materials or byproducts.

While a specific, validated HPLC method for this compound is not detailed in the available literature, a suitable method can be designed based on the physicochemical properties of the molecule and general methods for related compounds. Given the presence of a fluorinated aromatic ring and a basic piperidine moiety, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate choice.

A typical RP-HPLC method for the purity assessment of this compound would involve the following components:

| HPLC Parameter | Typical Conditions | Rationale |

| Stationary Phase (Column) | C18 (octadecylsilane) bonded silica, e.g., 250 mm x 4.6 mm, 5 µm particle size. | The nonpolar C18 phase provides good retention for the hydrophobic trifluoromethylphenoxy portion of the molecule. |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | The combination of an aqueous phase and an organic solvent allows for the effective elution and separation of compounds with varying polarities. The buffer helps to maintain a consistent pH, which is important for the basic piperidine nitrogen. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of these dimensions. |

| Detection | UV spectrophotometer, typically at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm or 280 nm). | The phenyl ring provides a chromophore that allows for sensitive detection by UV absorbance. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a consistent temperature ensures reproducible retention times. |

This method would allow for the separation of this compound from potential impurities. The purity would be determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Method validation would be necessary to ensure its accuracy, precision, linearity, and sensitivity for quantitative analysis. Studies on the HPLC analysis of other piperidine derivatives and fluorinated compounds support the suitability of such a reversed-phase approach. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Elements within the Chemical Compound

A pharmacophore model for 4-(3-(trifluoromethyl)phenoxy)piperidine identifies three primary features essential for its biological activity. These elements are the trifluoromethyl-substituted aromatic ring, the ether linkage, and the piperidine (B6355638) ring.

The Aromatic/Lipophilic Group: The 3-(trifluoromethyl)phenyl moiety serves as a critical lipophilic region, likely engaging in hydrophobic and π-π stacking interactions within a receptor's binding pocket. nih.gov

The Hydrogen Bond Acceptor: The oxygen atom of the phenoxy ether linkage acts as a key hydrogen bond acceptor, forming a crucial connection point with the biological target. nih.govencyclopedia.pub

The Basic, Ionizable Group: The nitrogen atom within the piperidine ring is basic and will be protonated at physiological pH. This allows for the formation of a strong ionic bond or salt bridge with acidic amino acid residues (e.g., aspartic acid, glutamic acid) in a receptor. rsc.org The piperidine moiety itself is a frequently used scaffold in pharmaceuticals, recognized for its favorable interactions. nih.gov

Positional and Substituent Effects on Biological Activity of Piperidine Derivatives

The biological activity of phenoxy piperidine derivatives is highly sensitive to the nature and position of substituents on both the phenyl and piperidine rings. Altering these features can drastically change a compound's potency, selectivity, and metabolic stability.

For instance, the position of the trifluoromethyl group on the phenyl ring is critical. While the parent compound has a meta-substituted (3-position) CF3 group, moving it to the ortho- or para-position would alter the molecule's electronic distribution and shape, thereby affecting how it fits into a binding site. Studies on analogous systems have shown that the size, electronic effect (donating or withdrawing), and position of substituents significantly impact activity. iaea.org Adding or modifying substituents on the piperidine ring, particularly on the nitrogen atom, can also profoundly influence the compound's pharmacological profile. acs.orgdndi.org

| Analog of 4-(Phenoxy)piperidine | Substituent Position on Phenyl Ring | Hypothetical Impact on Activity |

|---|---|---|

| 4-(2-Trifluoromethylphenoxy)piperidine | Ortho (2-position) | Potential for decreased activity due to steric hindrance near the ether linkage. |

| 4-(3-Trifluoromethylphenoxy)piperidine | Meta (3-position) | Serves as the reference compound with a specific electronic and steric profile. |

| 4-(4-Trifluoromethylphenoxy)piperidine | Para (4-position) | Altered electronics and symmetry could lead to different receptor interactions, potentially increasing or decreasing activity. |

| 4-(3,5-bis(Trifluoromethyl)phenoxy)piperidine | Meta (3,5-positions) | Increased lipophilicity and electron-withdrawing character may enhance binding but could also affect solubility and metabolic stability. |

Influence of the Trifluoromethyl Group on Lipophilicity and Binding Interactions

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design to enhance a molecule's physicochemical and biological properties. hovione.comnih.gov Its presence in this compound has several significant effects.

Increased Lipophilicity: The -CF3 group is highly lipophilic, with a Hansch π value of +0.88, which is greater than that of a methyl group or hydrogen. mdpi.com This increased lipophilicity can enhance the compound's ability to cross cellular membranes and improve its binding affinity for hydrophobic pockets within a receptor. mdpi.comnih.gov

Binding Interactions: The strong electronegativity of the fluorine atoms alters the electronic profile of the aromatic ring. Furthermore, the bulk of the -CF3 group allows it to occupy space within a binding site, contributing to steric interactions that can improve binding affinity and selectivity. mdpi.com

| Compound | Key Functional Group | Calculated LogP (cLogP) | Hansch π Value of Group | Primary Influence |

|---|---|---|---|---|

| 4-Phenoxypiperidine (B1359869) | -H | ~2.1 | 0.00 | Baseline lipophilicity. |

| 4-(3-Methylphenoxy)piperidine | -CH3 | ~2.6 | +0.56 | Moderate increase in lipophilicity. |

| This compound | -CF3 | ~3.0 | +0.88 | Significant increase in lipophilicity and metabolic stability. mdpi.com |

Role of the Phenoxy Moiety in Molecular Recognition

The phenoxy moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules and its crucial role in molecular recognition. nih.govencyclopedia.pubmdpi.com In the context of this compound, its role is multifaceted:

Structural Rigidity: It provides a relatively rigid linker between the aromatic ring and the piperidine scaffold, which helps to properly orient these two key pharmacophoric elements for optimal receptor binding.

Hydrogen Bonding: As previously mentioned, the ether oxygen is a potent hydrogen bond acceptor, forming a directional interaction that can be critical for anchoring the ligand in the binding site. nih.gov

Hydrophobic and Aromatic Interactions: The phenyl ring itself is essential for establishing hydrophobic and aromatic (π-π or cation-π) interactions with complementary residues in the target protein. In some cases, this moiety can mimic the side chain of aromatic amino acids like phenylalanine, allowing it to fit into binding sites designed for endogenous peptides. nih.gov

Impact of Piperidine Ring Conformation on Activity Profile

The transition between equatorial and axial orientations can significantly influence the ligand's conformation. acs.org The lowest energy state for a large substituent like the phenoxy group is typically the equatorial position, which minimizes steric clashes. However, the specific requirements of a receptor's binding pocket may force the ring into a higher-energy conformation where the substituent is axial to achieve optimal binding interactions. acs.org Therefore, the conformational flexibility and preference of the piperidine ring are critical determinants of the compound's biological activity profile.

Strategies for Lead Optimization and Compound Potency Enhancement

Starting with this compound as a lead compound, several established medicinal chemistry strategies can be employed to enhance potency and optimize its drug-like properties. danaher.compatsnap.com

Structure-Activity Relationship (SAR) Directed Optimization: This involves the systematic synthesis of analogs to probe the effect of various structural modifications. danaher.comnih.gov For example, one could synthesize a series of compounds where the -CF3 group is replaced by other electron-withdrawing groups (e.g., -CN, -SO2CH3) or explore a range of substituents on the piperidine nitrogen.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to visualize how the compound binds. danaher.compatsnap.com This information can guide the rational design of new analogs with improved complementarity to the binding site, leading to enhanced potency.

Functional Group Modification: Direct chemical manipulation of the existing functional groups can be explored. danaher.com This could involve adding substituents to the phenyl ring to probe for additional binding interactions or modifying the piperidine ring to alter its basicity and pharmacokinetic properties. Late-stage functionalization techniques can be particularly useful for rapidly creating a library of diverse analogs for SAR evaluation. acs.org

Bioisosteric Replacements and Scaffold Hopping in Analog Design

Bioisosterism and scaffold hopping are advanced strategies for lead optimization that aim to improve a compound's properties while retaining its key biological activity. numberanalytics.com

Bioisosteric Replacements: This strategy involves replacing a functional group with another group that has similar physical or chemical properties. u-tokyo.ac.jp This is often done to improve metabolic stability, solubility, or patentability. For this compound, several bioisosteric replacements could be considered. The trifluoromethoxy (-OCF3) group, for instance, is a well-known bioisostere for the -CF3 group, possessing good metabolic stability and lipophilicity. bohrium.com The piperidine ring could be replaced with other saturated heterocycles like morpholine (B109124) or constrained analogs such as 1-azaspiro[3.3]heptane to alter the compound's three-dimensional shape and physicochemical properties. researchgate.netresearchgate.net

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3), Cyano (-CN), Halogens (Cl, Br) | Modulate electronics, lipophilicity, and metabolic stability. bohrium.com |

| Ether Linkage (-O-) | Thioether (-S-), Amide (-C(O)NH-), Methylene (-CH2-) | Alter bond angles, flexibility, and hydrogen bonding capacity. |

| Piperidine Ring | Pyrrolidine, Morpholine, Azetidine, 1-Azaspiro[3.3]heptane | Modify basicity (pKa), solubility, and 3D conformation. researchgate.netresearchgate.net |

| Phenyl Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane | Change aromaticity, solubility, and metabolic profile; increase sp3 character. tcichemicals.com |

Scaffold Hopping: This more drastic approach involves replacing the central core of the molecule with a structurally different scaffold while preserving the spatial arrangement of the key pharmacophoric elements. mdpi.comnih.gov For example, the phenoxy-piperidine core could be replaced by a phenoxy-trifluoromethylpyridine scaffold. mdpi.comsciprofiles.com This strategy is powerful for discovering novel chemical series with improved properties, such as enhanced solubility or a better intellectual property position.

Pharmacological Target Identification and Biochemical Mechanism Elucidation

Receptor Binding and Modulation Studies

G-Protein Coupled Receptor (GPCR) Interaction Analysis

Ion Channel Modulation Studies

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, and their modulation can significantly impact cellular excitability and signaling. nih.govnih.gov There is a lack of specific data on the effects of 4-(3-(Trifluoromethyl)phenoxy)piperidine on the function of various ion channels, such as sodium, potassium, or calcium channels. While some piperidine (B6355638) derivatives have been investigated for their ion channel modulating properties, this information cannot be directly extrapolated to the subject compound without specific experimental validation. mdpi.commdpi.com

Neurotransmitter Transporter Inhibition Profiling

Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. semanticscholar.orgmdpi.com The inhibitory potential of this compound on key neurotransmitter transporters, including those for dopamine (B1211576), serotonin, and norepinephrine, has not been specifically characterized in the available scientific literature. Studies on other piperidine derivatives have shown that this class of compounds can exhibit affinity for and inhibit the function of these transporters, but specific IC50 or Ki values for this compound are not documented. nih.gov

Opioid Receptor Ligand Investigations

Opioid receptors, a subtype of GPCRs, are well-known targets for analgesic drugs. youtube.com While numerous N-substituted piperidine analogues have been synthesized and evaluated as ligands for mu, delta, and kappa opioid receptors, there is no specific information available regarding the binding affinity or functional activity of this compound at these receptors. nih.govnih.govacs.orgresearchgate.net

Dopamine Receptor Subtype Selectivity Profiling

Dopamine receptors are GPCRs that are central to various functions in the brain, including motor control, motivation, and reward. nih.gov The phenoxy-piperidine scaffold is present in some compounds that have been investigated for their affinity and selectivity for dopamine receptor subtypes (D1-D5). nih.govchemrxiv.orgmdpi.comresearchgate.net However, a detailed selectivity profile for this compound, including its binding affinities (Ki values) for each dopamine receptor subtype, is not available in the current body of scientific literature.

Histamine (B1213489) Receptor Ligand Characterization

Histamine receptors are another class of GPCRs involved in various physiological processes. wikipedia.org Piperidine-containing compounds have been explored as ligands for histamine receptors, particularly the H3 subtype. acs.orgnih.govnih.gov Nevertheless, specific studies characterizing the affinity and functional activity of this compound at any of the histamine receptor subtypes (H1-H4) are absent from the reviewed literature.

Enzyme Inhibition and Activation Profiling

The inhibitory potential of this compound and structurally related molecules has been investigated across a range of enzymes and transporters. The presence of the trifluoromethylphenoxy group and the piperidine scaffold are key determinants of its interaction with biological targets.

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of fatty acids, catalyzing the hydrolysis of anti-inflammatory epoxy-fatty acids (EpFAs) into their less active dihydroxy-fatty acid counterparts. nih.govdovepress.com Inhibition of sEH preserves the beneficial effects of EpFAs, making it a therapeutic target for inflammatory conditions and pain. dovepress.comresearchgate.net

While direct studies on this compound are not extensively documented, the mechanisms can be inferred from structurally similar inhibitors. Compounds such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) and PTUPB (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide) are known sEH inhibitors that share key structural features with the compound , namely the trifluoromethylphenyl moiety and a piperidine or related nitrogen-containing ring. mdpi.com

The primary mechanism of inhibition for many potent sEH inhibitors involves the formation of hydrogen bonds with key residues in the enzyme's active site, particularly Asp335. acs.org The trifluoromethylphenyl group likely occupies a hydrophobic pocket within the active site, enhancing binding affinity and potency. acs.org The piperidine ring can also contribute to binding and influences the pharmacokinetic properties of the molecule. By blocking the catalytic activity of sEH, these inhibitors prevent the degradation of EpFAs, leading to their accumulation and enhanced biological effects. mdpi.com

| Inhibitor Name | Target | Key Structural Features | Reference |

| TPPU | sEH | Trifluoromethoxyphenyl, Piperidine | mdpi.com |

| PTUPB | sEH | Trifluoromethylphenyl | mdpi.com |

| TPAU | sEH | Trifluoromethoxyphenyl, Piperidine | dovepress.com |

Phosphopantetheinyl Transferase (PPTase) Inhibition Pathways

Phosphopantetheinyl transferases (PPTases) are essential enzymes that activate carrier proteins involved in the biosynthesis of primary and secondary metabolites in bacteria, such as fatty acids and polyketides. nih.govmdpi.com As such, they represent a compelling target for the development of novel antibacterial agents. nih.gov

There is no direct evidence of this compound inhibiting PPTases. However, the potential for such activity can be explored by examining known inhibitors. The binding pockets of PPTases often accommodate hydrophobic moieties. nih.gov Research on inhibitors of Pks13, a polyketide synthase in Mycobacterium tuberculosis, has shown that molecules containing a piperidine ring can bind within the enzyme's active channel. nih.gov These interactions are primarily hydrophobic and involve van der Waals forces. nih.gov The trifluoromethylphenoxy group of this compound could potentially engage in similar hydrophobic interactions within the binding site of a bacterial PPTase, disrupting its function. This remains a speculative pathway requiring further empirical validation.

Glycine (B1666218) Transporter Inhibition

The glycine transporter type 1 (GlyT1) is responsible for regulating glycine concentrations in the central nervous system, particularly at glutamatergic synapses where glycine acts as a co-agonist for the N-methyl-D-aspartate (NMDA) receptor. doi.orgnih.gov Inhibition of GlyT1 increases synaptic glycine levels, thereby potentiating NMDA receptor function, an approach explored for treating schizophrenia. researchgate.netnih.gov

Compounds structurally related to this compound have been identified as GlyT1 inhibitors. Notably, sarcosine-based derivatives containing a trifluoromethylphenoxy group, such as Org24589 ((R,S)-(+/-)N-methyl-N-[(4-trifluoromethyl) phenoxy]-3-phenyl-propylglycine), have been studied. doi.orgpsu.edu These inhibitors have been shown to act via a noncompetitive mechanism. doi.org This indicates that they bind to a site on the transporter that is distinct from the glycine binding site. This allosteric binding is thought to induce a conformational change in the transporter protein, thereby inhibiting the reuptake of glycine from the synapse without competing with glycine itself. doi.org The trifluoromethyl group is often a key feature for activity in this class of compounds. discmedicine.com

| Inhibitor Name | Target | Mechanism | Reference |

| Org24589 | GlyT1 | Noncompetitive | doi.orgpsu.edu |

| ALX-5407 | GlyT1 | Mixed Noncompetitive | nih.gov |

| SSR504734 | GlyT1 | Competitive | researchgate.net |

| Bitopertin | GlyT1 | Selective Inhibitor | nih.gov |

Aromatase Inhibitory Activity

Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens. It is a well-established drug target for hormone-dependent breast cancer.

While direct studies linking this compound to aromatase inhibition are unavailable, compounds incorporating a piperidine ring have shown significant activity. For instance, 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones are potent aromatase inhibitors. nih.gov The piperidine-2,6-dione scaffold of these compounds is crucial for their inhibitory action. It is plausible that the piperidine ring of this compound could serve as a scaffold to orient the trifluoromethylphenoxy group into the active site of the aromatase enzyme. The hydrophobic nature of the trifluoromethylphenyl group could facilitate binding within the enzyme's substrate-binding pocket, potentially leading to competitive inhibition. However, this proposed mechanism is hypothetical and requires experimental confirmation.

Tyrosinase Inhibitory Activity

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in melanogenesis, the process of melanin (B1238610) pigment production. researchgate.net Its inhibition is a primary strategy for developing skin-lightening agents and treating hyperpigmentation disorders. researchgate.net

Biochemical Pathway Modulation and Functional Consequences

The interaction of this compound with its molecular targets leads to significant modulation of various biochemical pathways, resulting in distinct functional consequences.

Modulation of Fatty Acid Signaling: By inhibiting soluble epoxide hydrolase, the degradation of anti-inflammatory EpFAs is blocked. This leads to an elevation of their levels, which in turn can suppress inflammatory signaling pathways. nih.govresearchgate.net This modulation has been shown to reduce neuroinflammation, oxidative stress, and endoplasmic reticulum stress in preclinical models, suggesting a potential role in mitigating neurodegenerative processes. nih.govresearchgate.net The functional consequences include reduced pain perception and protection against inflammatory tissue damage. dovepress.com

Modulation of Glutamatergic Neurotransmission: Inhibition of GlyT1 elevates extracellular glycine concentrations in the brain. doi.org This enhances the activity of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory. nih.gov This pathway modulation is the basis for investigating GlyT1 inhibitors as a therapeutic strategy for the negative symptoms and cognitive deficits associated with schizophrenia, which are thought to involve NMDA receptor hypofunction. researchgate.net

Disruption of Bacterial Metabolism: The hypothetical inhibition of bacterial phosphopantetheinyl transferases would disrupt numerous metabolic pathways essential for bacterial survival. This includes the synthesis of fatty acids and the production of virulence factors. nih.gov The functional consequence would be a bacteriostatic or bactericidal effect, highlighting a potential application as an antimicrobial agent.

Alteration of Steroidogenesis: Potential inhibition of aromatase would block the conversion of androgens to estrogens. This would lead to a decrease in circulating estrogen levels, a key strategy in the treatment and prevention of estrogen-receptor-positive breast cancer.

Regulation of Melanogenesis: Inhibition of tyrosinase would directly impede the production of melanin. researchgate.net This would result in reduced pigmentation, a desirable outcome in cosmetic applications for skin lightening and in the medical treatment of hyperpigmentation disorders.

Investigation of Antagonistic and Agonistic Properties of this compound

While direct experimental data on the antagonistic and agonistic properties of this compound are not extensively available in the public domain, the pharmacological profile of this compound can be inferred from comprehensive structure-activity relationship (SAR) studies conducted on analogous chemical scaffolds. The 4-phenoxypiperidine (B1359869) moiety is a well-recognized pharmacophore that demonstrates significant interaction with various receptor systems, most notably the dopamine D4 and sigma-1 receptors.

Potential Dopamine D4 Receptor Antagonism

Research into a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has identified potent and selective antagonists for the dopamine D4 receptor. nih.govchemrxiv.orgresearchgate.net These studies highlight the importance of the phenoxy group in receptor binding. The electronic nature of substituents on the phenoxy ring plays a crucial role in modulating the binding affinity. For instance, the presence of electron-withdrawing groups on the phenoxy ring has been shown to be favorable for D4 receptor affinity.

The trifluoromethyl group at the meta-position (position 3) of the phenoxy ring in this compound is a strong electron-withdrawing group. This suggests that the compound is likely to exhibit significant affinity for the dopamine D4 receptor and may act as an antagonist. This hypothesis is supported by the binding data of related compounds where various substitutions on the phenoxy ring have been explored. chemrxiv.org

| Compound | Substitution on Phenoxy Ring | Dopamine D4 Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | 4-cyano | 1.7 |

| Analog 2 | 3,4-difluoro | 2.7 |

| Analog 3 | 4-fluoro-3-methyl | 6.5 |

| Analog 4 | 4-cyano-3-fluoro | 21 |

Data in this table is derived from studies on analogous 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds and is intended to illustrate the structure-activity relationship. The binding affinities are not of this compound itself. chemrxiv.org

The data illustrates that substitutions on the phenoxy ring significantly impact the binding affinity to the dopamine D4 receptor. The high affinity of compounds with electron-withdrawing groups like cyano and fluoro suggests that this compound would also be a potent ligand at this receptor. Functional assays on these related compounds have confirmed their antagonistic activity. nih.govchemrxiv.org

Potential Sigma-1 Receptor Modulation

The phenoxyalkylpiperidine scaffold is also a key feature in a number of high-affinity ligands for the sigma-1 receptor. nih.govuniba.it The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of central nervous system disorders.

Structure-activity relationship studies of phenoxyalkylpiperidines have demonstrated that modifications to the phenoxy ring and the piperidine moiety can fine-tune the affinity and selectivity for the sigma-1 receptor. nih.gov Some of these derivatives have been identified as sigma-1 receptor agonists. nih.govuniba.it The nature of the substituent on the phenoxy ring can influence whether the compound acts as an agonist or an antagonist.

There is a notable overlap in the pharmacophoric requirements for dopamine D4 and sigma-1 receptor ligands, with both receptors accommodating a basic nitrogen atom (present in the piperidine ring) and aromatic moieties. chemrxiv.org This suggests that this compound may also exhibit affinity for the sigma-1 receptor.

| Compound | Substitution on Phenoxy Ring | Sigma-1 Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Analog A (1a) | 4-chloro | 0.34 - 1.18 |

| Analog B (1b) | 4-methoxy | 0.89 - 1.49 |

Data in this table is derived from studies on analogous N-[(phenoxy)ethyl]piperidine scaffolds and is intended to illustrate the structure-activity relationship. The binding affinities are not of this compound itself. nih.gov

Given that both agonistic and antagonistic activities have been observed within the broader class of phenoxypiperidine derivatives at the sigma-1 receptor, dedicated functional assays would be necessary to elucidate the precise nature of the interaction of this compound with this target.

Applications in Medicinal Chemistry Research and Agrochemical Development

Design of Novel Chemical Entities with Targeted Biological Activities

The 4-(3-(trifluoromethyl)phenoxy)piperidine moiety is a key component in the design of novel chemical entities aimed at specific biological targets. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. By modifying the piperidine (B6355638) nitrogen and other positions on the scaffold, chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects.

This strategic design process has led to the exploration of derivatives with a broad spectrum of biological activities. For instance, the incorporation of this scaffold into more complex molecules has been investigated for its potential to yield compounds with anti-infective, anticancer, and other therapeutic properties. The flexibility of the piperidine ring allows for the introduction of various substituents, enabling the creation of a diverse library of compounds for biological screening. This approach has proven fruitful in identifying molecules with potent and selective activities against various biological targets.

Lead Compound Identification and Optimization in Preclinical Drug Discovery Programs

The this compound scaffold has served as a valuable starting point for the identification and optimization of lead compounds in preclinical drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target.

A notable example of lead optimization involving a related scaffold is in the field of anti-tuberculosis research. Through the screening of compound libraries, a piperidinol derivative was identified as a hit compound with promising activity against Mycobacterium tuberculosis. Subsequent optimization of this lead, which involved the synthesis of a library of related analogs, led to the discovery of compounds with significantly improved anti-tuberculosis activity. This process demonstrates how the core piperidine structure can be systematically modified to enhance potency and other drug-like properties, a critical step in the journey from a preliminary hit to a viable drug candidate.

Exploration of Anti-infective Potentials

The versatile structure of this compound has made it an attractive scaffold for the development of various anti-infective agents.

Antibacterial and Antimycobacterial Research

Derivatives incorporating the trifluoromethylphenylpiperidine moiety have been investigated for their activity against bacterial and mycobacterial pathogens. In the fight against tuberculosis, a thiourea (B124793) derivative of a closely related compound, 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidine, has demonstrated activity against Mycobacterium tuberculosis H37Rv.

| Compound | Target Organism | Activity (MIC) |

| 1-[4-(4-chloro-3-(trifluoromethyl)phenyl)-3-[3-(methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]thiourea | Mycobacterium tuberculosis H37Rv | 16 µg/mL researchgate.net |

While research on the direct antibacterial activity of this compound derivatives is ongoing, studies on related structures highlight the potential of the trifluoromethylphenyl motif in designing new antibacterial agents. For example, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown efficacy against Gram-positive bacteria, underscoring the value of this chemical group in antibacterial drug discovery. rsc.org

Antiviral and Antifungal Investigations

The trifluoromethylpiperidine scaffold has been successfully incorporated into potent antiviral agents. A notable example is a series of isatin (B1672199) derivatives, where a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety was key to their broad-spectrum antiviral activity. These compounds demonstrated significant efficacy against various viruses, including influenza A (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).

| Compound | Virus | Activity (IC₅₀) |

| Isatin derivative with 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety | Influenza A (H1N1) | 0.0027 µM academicjournals.org |

| Isatin derivative with 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety | Herpes Simplex Virus 1 (HSV-1) | 0.0022 µM academicjournals.org |

| Isatin derivative with 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety | Coxsackievirus B3 (COX-B3) | 0.0092 µM academicjournals.org |

In the realm of antifungal research, the exploration of piperidine derivatives is an active area. While specific data on the antifungal activity of this compound derivatives is limited, broader studies on piperidine-containing compounds have shown varying degrees of inhibition against fungal species such as Aspergillus niger and Candida albicans. nuph.edu.ua This suggests that with appropriate structural modifications, the this compound scaffold could also yield effective antifungal agents.

Anticancer Research Strategies

The piperidine ring is a common feature in many anticancer drugs, and the incorporation of a trifluoromethyl group is a well-established strategy to enhance the efficacy of cancer therapeutics. Consequently, derivatives of this compound are being investigated as potential anticancer agents. Research in this area focuses on designing molecules that can selectively target cancer cells and inhibit their growth.

Various strategies are employed, including the development of compounds that induce apoptosis (programmed cell death) in cancer cells or inhibit key enzymes involved in tumor progression. Studies on related trifluoromethyl-containing heterocyclic compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC₅₀) |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative | Melanoma (C32) | 24.4 µM nih.gov |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative | Melanoma (A375) | 25.4 µM nih.gov |

| 4-Aminopyrazolo[3,4-d]pyrimidine derivative | Renal Cancer (UO-31) | 0.87 µM |

These findings underscore the potential of the trifluoromethylphenylpiperidine scaffold in the development of novel and effective cancer therapies.

Acaricidal and Insecticidal Activity Studies for Crop Protection

In addition to its applications in medicine, the this compound scaffold and related structures are of interest in the development of new agrochemicals for crop protection. The trifluoromethyl group can enhance the potency and stability of pesticides, making them more effective against target pests.

Research into piperidine-based compounds has revealed their potential as insecticides and acaricides. For example, piperidine alkaloids isolated from plants have demonstrated lethal effects against various agricultural pests.

| Compound | Pest Species | Activity (LD₅₀) |

| Pipernonaline | Spodoptera litura | 125 mg/L |

| Piperoctadecalidine | Spodoptera litura | 95.5 mg/L |

| Piperoctadecalidine | Tetranychus urticae (acaricidal) | 246 mg/L |

Furthermore, synthetic derivatives incorporating a trifluoromethylphenyl group have shown promise. For instance, certain uracil (B121893) derivatives with this moiety have exhibited high activity against various insect and mite species, highlighting the potential of this chemical feature in the design of new and effective crop protection agents.

Development of Research Probes for Biological Systems

The chemical compound this compound has been investigated for its potential as a structural backbone in the development of research probes for biological systems. Research probes are essential tools in chemical biology and medicinal chemistry, designed to selectively bind to specific biological targets such as receptors, enzymes, or transporters. This selective binding allows for the visualization, quantification, and characterization of these targets within complex biological environments, including in vitro assays and in vivo imaging studies.

The utility of a compound as a research probe is contingent on several factors, including its binding affinity, selectivity for the target of interest, and amenability to labeling with a reporter moiety, such as a radioisotope or a fluorescent tag. The piperidine ring in this compound provides a versatile scaffold that can be chemically modified to introduce such labels. Furthermore, the trifluoromethylphenoxy group plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its distribution and behavior in biological systems.

While specific, detailed research findings on the direct application of this compound as a research probe are not extensively documented in publicly available literature, its structural motifs are present in compounds that have been explored for these purposes. For instance, derivatives of phenoxy-piperidine have been synthesized and evaluated as ligands for various central nervous system (CNS) receptors. The trifluoromethyl group is a common feature in medicinal chemistry, known to enhance binding affinity and metabolic stability of drug candidates.

The development of research probes based on the this compound scaffold would typically involve the following steps:

Identification of a Biological Target: The initial step is to identify a biological target of interest, for which a selective probe is needed.

Pharmacophore Modeling and Lead Optimization: Computational studies and structure-activity relationship (SAR) analyses would be employed to optimize the this compound structure to maximize its affinity and selectivity for the chosen target.

Synthesis of Labeled Analogues: Once an optimized lead compound is identified, synthetic routes are developed to incorporate a reporter group. For radioimaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), this would involve labeling with isotopes such as ¹¹C, ¹⁸F, or ¹²³I.

In Vitro and In Vivo Evaluation: The newly synthesized probes are then rigorously tested in vitro to confirm their binding characteristics. Promising candidates are subsequently evaluated in animal models to assess their in vivo distribution, target engagement, and imaging potential.

Although direct data tables and detailed research findings for this compound as a research probe are scarce, the principles of medicinal chemistry suggest its potential as a valuable starting point for the design of such tools. Further research and publication in this specific area would be necessary to fully elucidate its capabilities and applications.

Future Directions and Emerging Research Avenues

Development of Advanced and Sustainable Synthetic Methodologies